molecular formula C24H20N2S2Se2 B12624326 3-Methylsulfanyl-4-[4-(3-methylsulfanylquinolin-4-yl)selanylbut-2-ynylselanyl]quinoline CAS No. 914781-57-0

3-Methylsulfanyl-4-[4-(3-methylsulfanylquinolin-4-yl)selanylbut-2-ynylselanyl]quinoline

Cat. No.: B12624326
CAS No.: 914781-57-0
M. Wt: 558.5 g/mol
InChI Key: ZVSPQAAPKIBEKR-UHFFFAOYSA-N
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Description

3-Methylsulfanyl-4-[4-(3-methylsulfanylquinolin-4-yl)selanylbut-2-ynylselanyl]quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylsulfanyl-4-[4-(3-methylsulfanylquinolin-4-yl)selanylbut-2-ynylselanyl]quinoline involves multiple steps. The starting materials typically include quinoline derivatives and organoselenium compounds. The synthetic route may involve:

    Formation of the Quinoline Core: This can be achieved through classical methods such as the Skraup synthesis or Friedländer synthesis.

    Introduction of Methylsulfanyl Groups: This step involves the substitution of hydrogen atoms with methylsulfanyl groups using reagents like methyl iodide in the presence of a base.

    Formation of the But-2-ynylselanyl Linkage: This involves the coupling of the quinoline derivative with a but-2-ynylselanyl compound under specific conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methylsulfanyl-4-[4-(3-methylsulfanylquinolin-4-yl)selanylbut-2-ynylselanyl]quinoline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline core can be reduced to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

3-Methylsulfanyl-4-[4-(3-methylsulfanylquinolin-4-yl)selanylbut-2-ynylselanyl]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

Mechanism of Action

The mechanism of action of 3-Methylsulfanyl-4-[4-(3-methylsulfanylquinolin-4-yl)selanylbut-2-ynylselanyl]quinoline is not fully understood but is believed to involve interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, potentially leading to inhibition of cell proliferation and induction of apoptosis in cancer cells. The methylsulfanyl and selanyl groups may enhance the compound’s ability to generate reactive oxygen species, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial and antimicrobial properties.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Ciprofloxacin: An antibiotic with a quinoline structure.

Uniqueness

3-Methylsulfanyl-4-[4-(3-methylsulfanylquinolin-4-yl)selanylbut-2-ynylselanyl]quinoline is unique due to the presence of both methylsulfanyl and selanyl groups, which may enhance its biological activity and provide new avenues for research and development.

Properties

CAS No.

914781-57-0

Molecular Formula

C24H20N2S2Se2

Molecular Weight

558.5 g/mol

IUPAC Name

3-methylsulfanyl-4-[4-(3-methylsulfanylquinolin-4-yl)selanylbut-2-ynylselanyl]quinoline

InChI

InChI=1S/C24H20N2S2Se2/c1-27-21-15-25-19-11-5-3-9-17(19)23(21)29-13-7-8-14-30-24-18-10-4-6-12-20(18)26-16-22(24)28-2/h3-6,9-12,15-16H,13-14H2,1-2H3

InChI Key

ZVSPQAAPKIBEKR-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C2=CC=CC=C2N=C1)[Se]CC#CC[Se]C3=C(C=NC4=CC=CC=C43)SC

Origin of Product

United States

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